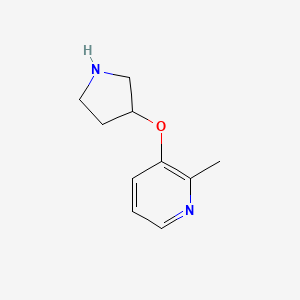

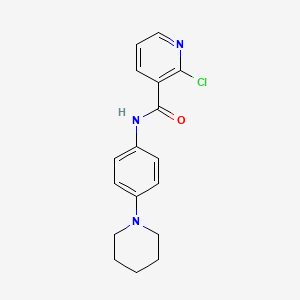

4-((Methylsulfinyl)methyl)-6-phenoxy-2-(4-pyridinyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-((Methylsulfinyl)methyl)-6-phenoxy-2-(4-pyridinyl)pyrimidine” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including “this compound”, can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and MS data .Aplicaciones Científicas De Investigación

Nonlinear Optical Properties

Pyrimidine derivatives, including 4-((Methylsulfinyl)methyl)-6-phenoxy-2-(4-pyridinyl)pyrimidine, are known for their significant nonlinear optical (NLO) properties. These properties are crucial in the fields of medicine and nonlinear optics. A study analyzed various thiopyrimidine derivatives, demonstrating their potential for optoelectronic and high-tech applications due to their considerable NLO character (Hussain et al., 2020).

Antiviral Activity

Certain pyrimidine derivatives have shown antiviral activity, particularly against herpes viruses and retroviruses. This was observed in a study exploring 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, highlighting their potential in developing antiviral therapeutics (Holý et al., 2002).

Biological Evaluation for Cancer Treatment

The pyrimidine nucleus is a potent unit in new drug research, especially for cancer treatment. A study on 5-hydroxymethylpyrimidines, varying in the 4-position, indicated that derivatives with bulky constituents exhibit moderate anticancer properties. This highlights the potential of pyrimidine derivatives in cancer therapeutics (Stolarczyk et al., 2021).

Aldose Reductase Inhibitors with Antioxidant Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives, related to pyrimidine derivatives, have been identified as selective aldose reductase inhibitors with antioxidant activity. This has implications for therapeutic applications in oxidative stress-related diseases (La Motta et al., 2007).

Antifungal Properties

Pyrimidine derivatives have been found to have significant antifungal activities. A study on novel pyrimidine derivatives containing an amide moiety demonstrated promising antifungal properties against various plant pathogenic fungi (Wu et al., 2018).

Mecanismo De Acción

Direcciones Futuras

The future directions for the study of “4-((Methylsulfinyl)methyl)-6-phenoxy-2-(4-pyridinyl)pyrimidine” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . They could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Propiedades

IUPAC Name |

4-(methylsulfinylmethyl)-6-phenoxy-2-pyridin-4-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-23(21)12-14-11-16(22-15-5-3-2-4-6-15)20-17(19-14)13-7-9-18-10-8-13/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRMNFNGYXSIPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC1=CC(=NC(=N1)C2=CC=NC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[2-(naphthalene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide](/img/structure/B2651265.png)

![3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2651266.png)

amino}-4,4,4-trifluorobutanoic acid](/img/structure/B2651269.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2651277.png)

![3-Butan-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2651281.png)